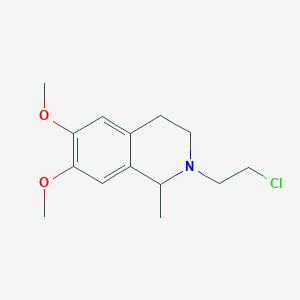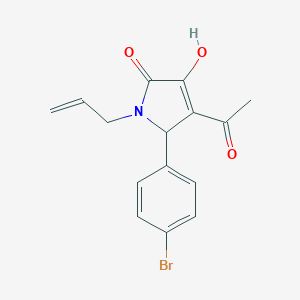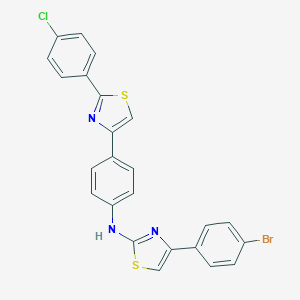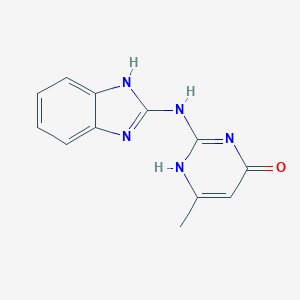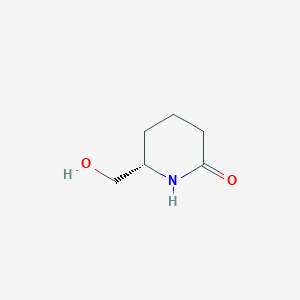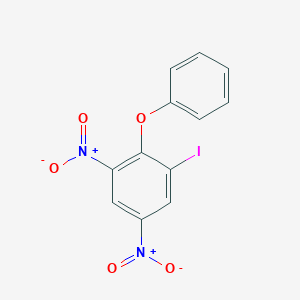
Benzene, 1-iodo-3,5-dinitro-2-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process, which involves the use of various reagents and reaction conditions. Once synthesized, it can be used in a range of scientific applications, including as a reagent in organic synthesis, as a precursor to other compounds, and as a tool for studying biological systems.
Wirkmechanismus
The mechanism of action of Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is not well understood, but it is believed to involve the formation of covalent bonds with biological molecules. This can lead to changes in the structure and function of these molecules, which can then have downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
Benzene, 1-iodo-3,5-dinitro-2-phenoxy- has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in DNA replication and repair, which can lead to DNA damage and cell death. It has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Benzene, 1-iodo-3,5-dinitro-2-phenoxy- is its versatility as a reagent in organic synthesis. It can be used to introduce the 1-iodo-3,5-dinitro-2-phenoxy- group into a range of compounds, which can then be used for a variety of applications. However, one limitation of this compound is its potential toxicity. It has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a range of future directions for the study of Benzene, 1-iodo-3,5-dinitro-2-phenoxy-. One potential direction is the development of more efficient and sustainable synthesis methods. Another direction is the study of the compound's mechanisms of action and its potential applications in the treatment of diseases such as cancer and inflammation. Finally, there is a need for more research on the toxicity of this compound and its potential effects on human health.
Synthesemethoden
The synthesis of Benzene, 1-iodo-3,5-dinitro-2-phenoxy- involves a multi-step process that starts with the reaction of 4-nitrophenol with iodine and potassium iodide to form 4-iodo-2-nitrophenol. This intermediate is then reacted with 1,3-dinitrochlorobenzene in the presence of a base to form Benzene, 1-iodo-3,5-dinitro-2-phenoxy-. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-iodo-3,5-dinitro-2-phenoxy- has a range of potential applications in scientific research. One of the most common uses of this compound is as a reagent in organic synthesis. It can be used to introduce the 1-iodo-3,5-dinitro-2-phenoxy- group into other compounds, which can then be used for a range of applications, including as ligands in catalysis, as precursors to other compounds, and as tools for studying biological systems.
Eigenschaften
CAS-Nummer |
89563-22-4 |
|---|---|
Produktname |
Benzene, 1-iodo-3,5-dinitro-2-phenoxy- |
Molekularformel |
C12H7IN2O5 |
Molekulargewicht |
386.1 g/mol |
IUPAC-Name |
1-iodo-3,5-dinitro-2-phenoxybenzene |
InChI |
InChI=1S/C12H7IN2O5/c13-10-6-8(14(16)17)7-11(15(18)19)12(10)20-9-4-2-1-3-5-9/h1-7H |
InChI-Schlüssel |
VDTKZNVXBILUPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



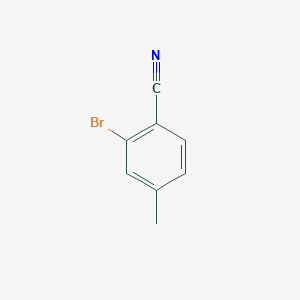
![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)
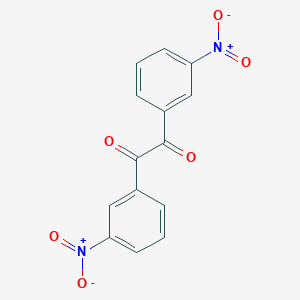
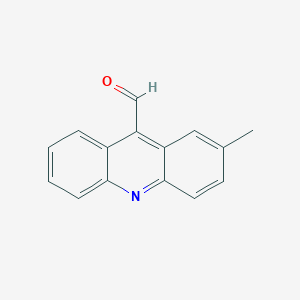
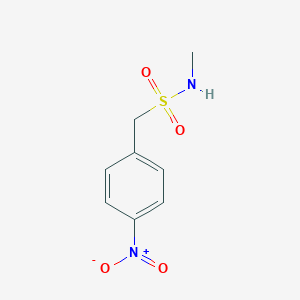
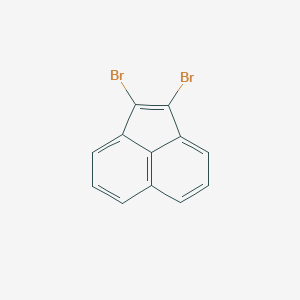
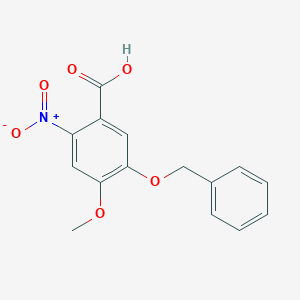
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
